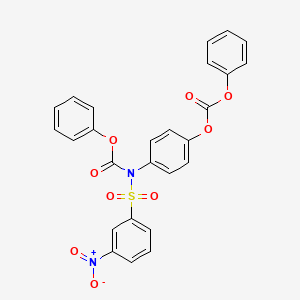

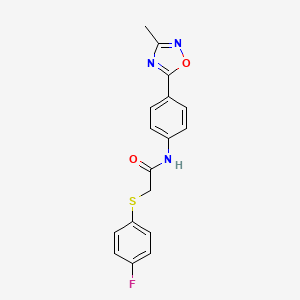

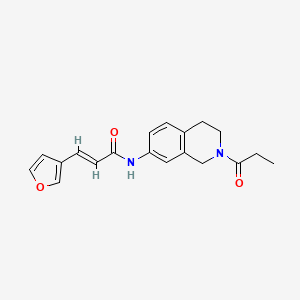

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate, also known as PTP-1B inhibitor, is a chemical compound that has been extensively researched for its potential therapeutic applications. PTP-1B is a protein tyrosine phosphatase that plays a crucial role in regulating insulin signaling and glucose metabolism. Inhibition of PTP-1B has been shown to improve insulin sensitivity and glucose homeostasis, making it a promising target for the treatment of type 2 diabetes and obesity.

Applications De Recherche Scientifique

Parallel Synthesis of Carbamates for Gamma-Secretase Inhibition

A novel methodology for parallel liquid-phase synthesis of carbamates suitable for the preparation of sterically hindered molecules was disclosed, targeting gamma-secretase inhibitors as potential drug candidates for Alzheimer's disease. A library of carbamates was prepared and assessed in the gamma-secretase inhibition assay, demonstrating activity with IC50 values ranging from 1 µM to 5 nM, with 7 compounds showing better activity than 10 nM (H. Vaccaro et al., 2008).

Synthesis of NOSH Compounds for Anti-inflammatory Pharmaceuticals

A series of new hybrids of aspirin, bearing both nitric oxide (NO) and hydrogen sulfide (H(2)S)-releasing moieties, were synthesized and designated as NOSH compounds. These compounds were evaluated for their cell growth inhibitory properties in different human cancer cell lines and showed to be extremely effective, with NOSH-1 being the most potent. NOSH-1 was also devoid of cellular toxicity and comparable to aspirin in its anti-inflammatory properties (R. Kodela et al., 2012).

Aryl C-O Oxidative Addition to Nickel Catalysts

A density functional study investigated the aryl C-O bond oxidative addition of phenol derivatives on Ni-SIPr. The study revealed that the pathway involving an additional electron-donating interaction to Ni via a five-centered transition state facilitates the aryl C-O bond oxidative addition of phenol derivatives. This pathway can improve the efficiency of Ni catalysts for cross-coupling reactions of inert aryl ethers (Chayapat Uthayopas & Panida Surawatanawong, 2019).

Novel Thermally Stable Polyimides

A novel diamine with built-in sulfone, ether, and amide structure was prepared and used to synthesize related polyimides. The obtained poly(sulfone ether amide imide)s were characterized and their properties studied, showcasing their potential for high-performance materials (S. Mehdipour‐Ataei et al., 2004).

Synthesis of Phenyl Carbamate Derivatives

Various methods for the preparation of carbonates and carbamates derived from specific alkyl groups were described. These compounds were synthesized by reactions of alcohols, phenols, or amines with corresponding mixed p-nitrophenylcarbonates, highlighting the versatility of carbamates in synthetic organic chemistry (Bogusław Kryczka, 2010).

Propriétés

IUPAC Name |

[4-[(3-nitrophenyl)sulfonyl-phenoxycarbonylamino]phenyl] phenyl carbonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N2O9S/c29-25(35-21-9-3-1-4-10-21)27(38(33,34)24-13-7-8-20(18-24)28(31)32)19-14-16-23(17-15-19)37-26(30)36-22-11-5-2-6-12-22/h1-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOQUIWGOYIPLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)N(C2=CC=C(C=C2)OC(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N2O9S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenyl (3-nitrophenyl)sulfonyl(4-((phenoxycarbonyl)oxy)phenyl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-(4-chlorobenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2794677.png)

![2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2794686.png)

![N-(4-isopropylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![6-[(3,4-dichlorophenyl)methyl]-3-sulfanylidene-2H-1,2,4-triazin-5-one](/img/structure/B2794697.png)